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Compound of Interest

Compound Name: Hydroxyzine-d8

Cat. No.: B12291312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for Hydroxyzine-
d8, a deuterated analog of the first-generation antihistamine Hydroxyzine. Due to its isotopic

labeling, Hydroxyzine-d8 serves as a valuable internal standard in pharmacokinetic and

metabolic studies, enabling precise quantification of Hydroxyzine in biological matrices through

mass spectrometry-based methods. While specific, publicly available NMR and mass spectra

for Hydroxyzine-d8 are not readily found, this document outlines the expected spectral

characteristics based on the analysis of unlabeled Hydroxyzine and general principles of NMR

and MS for deuterated compounds.

Molecular Structure and Properties
Hydroxyzine-d8 is a derivative of piperazine, characterized by the substitution of eight

hydrogen atoms with deuterium on the piperazine ring.

Table 1: Key Properties of Hydroxyzine-d8

Property Value Source

Chemical Formula C₂₁H₁₉D₈ClN₂O₂ [1][2]

Molecular Weight 382.95 g/mol [1][2]

CAS Number 1189480-47-4 (free base) [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for Hydroxyzine-d8 are not widely published.

However, the expected spectra can be inferred from the spectra of unlabeled Hydroxyzine and

the known effects of deuterium substitution.

Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of Hydroxyzine-d8 is expected to be significantly simplified compared

to its non-deuterated counterpart. The eight protons on the piperazine ring are replaced by

deuterium, which is NMR-inactive at the proton observation frequency. Therefore, the complex

multiplet signals arising from these protons in the spectrum of Hydroxyzine would be absent in

the spectrum of Hydroxyzine-d8. The remaining signals corresponding to the aromatic protons

and the protons on the ethoxyethanol side chain would be present.

For comparison, the reported ¹H NMR spectrum of unlabeled Hydroxyzine shows characteristic

signals for the aromatic protons and the protons of the piperazine and ethoxyethanol moieties.

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum of Hydroxyzine-d8 is expected to show signals for all 21 carbon

atoms. The carbons of the deuterated piperazine ring will exhibit coupling to deuterium (C-D

coupling). Due to the spin-1 nature of deuterium, these signals will appear as multiplets

(typically triplets for CD₂ groups, following the 2nI+1 rule where n=1 and I=1). The chemical

shifts of these carbons will be slightly shifted upfield compared to the corresponding carbons in

unlabeled Hydroxyzine due to the isotopic effect of deuterium.

Experimental Protocols for NMR Spectroscopy
A general protocol for acquiring NMR spectra of deuterated compounds like Hydroxyzine-d8
would involve the following steps:

Sample Preparation: Dissolve a precisely weighed sample of Hydroxyzine-d8 in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the NMR

spectrometer's sensitivity.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.
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¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters

to optimize include the number of scans, relaxation delay, and pulse width.

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

Longer acquisition times are typically required due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for the analysis of Hydroxyzine-d8, particularly in its

role as an internal standard.

Expected Mass Spectral Data
The mass spectrum of Hydroxyzine-d8 will show a molecular ion peak (M⁺) or a protonated

molecular ion peak ([M+H]⁺) that is 8 mass units higher than that of unlabeled Hydroxyzine,

reflecting the incorporation of eight deuterium atoms. For example, the electron ionization mass

spectrum of unlabeled Hydroxyzine shows a molecular ion at m/z 374.[3] Therefore, the

molecular ion of Hydroxyzine-d8 is expected at m/z 382.

Fragmentation patterns in the mass spectrum would also be indicative of the deuterated

structure. Fragments containing the piperazine ring would have masses shifted by the number

of deuterium atoms they retain.

Table 2: Comparison of Expected Mass-to-Charge Ratios (m/z) for Key Ions

Ion
Unlabeled Hydroxyzine
(m/z)

Hydroxyzine-d8 (m/z)

[M]⁺ 374 382

[M+H]⁺ 375 383

Experimental Protocols for Mass Spectrometry
A typical protocol for the analysis of Hydroxyzine-d8 using Liquid Chromatography-Mass

Spectrometry (LC-MS) would involve:
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Sample Preparation: Prepare solutions of Hydroxyzine-d8 in a suitable solvent compatible

with the LC mobile phase. For analysis in biological matrices, a solid-phase extraction (SPE)

or liquid-liquid extraction (LLE) step is typically employed to isolate the analyte and internal

standard.

Liquid Chromatography (LC): Use a reversed-phase HPLC or UHPLC column (e.g., C18)

with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate)

and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to

achieve optimal separation.

Mass Spectrometry (MS): Employ a tandem mass spectrometer (e.g., triple quadrupole) with

an electrospray ionization (ESI) source operating in positive ion mode. The analysis is

typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and

sensitivity. Specific precursor-to-product ion transitions for both Hydroxyzine and

Hydroxyzine-d8 would be monitored.

Workflow for Quantitative Analysis using
Hydroxyzine-d8
The primary application of Hydroxyzine-d8 is as an internal standard for the accurate

quantification of Hydroxyzine in complex samples. The general workflow is depicted below.

Sample Preparation Instrumental Analysis Data Processing

Biological Sample Spike with
Hydroxyzine-d8 (IS)

Extraction
(SPE or LLE) LC Separation MS/MS Detection

(MRM) Peak Integration Calculate Peak Area Ratio
(Analyte/IS)

Quantification using
Calibration Curve

Click to download full resolution via product page

Caption: Workflow for the quantitative analysis of Hydroxyzine using Hydroxyzine-d8 as an

internal standard.

This workflow ensures that any variability in sample preparation, injection volume, or instrument

response is corrected for by the consistent signal of the deuterated internal standard, leading to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12291312?utm_src=pdf-body
https://www.benchchem.com/product/b12291312?utm_src=pdf-body
https://www.benchchem.com/product/b12291312?utm_src=pdf-body
https://www.benchchem.com/product/b12291312?utm_src=pdf-body
https://www.benchchem.com/product/b12291312?utm_src=pdf-body-img
https://www.benchchem.com/product/b12291312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12291312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


highly accurate and precise results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12291312?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/hydroxyzine-d8-68-88-2-unlabeled
https://www.pharmaffiliates.com/en/parentapi/hydroxyzine-impurities
https://webbook.nist.gov/cgi/cbook.cgi?ID=C68882&Mask=200
https://www.benchchem.com/product/b12291312#spectroscopic-data-for-hydroxyzine-d8-nmr-ms
https://www.benchchem.com/product/b12291312#spectroscopic-data-for-hydroxyzine-d8-nmr-ms
https://www.benchchem.com/product/b12291312#spectroscopic-data-for-hydroxyzine-d8-nmr-ms
https://www.benchchem.com/product/b12291312#spectroscopic-data-for-hydroxyzine-d8-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12291312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12291312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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scientists and researchers to drive progress in science
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